Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Overview
Description
The compound is a complex organic molecule that contains a 1,3-dioxolane ring and a thiophene ring . 1,3-dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Synthesis Analysis
The synthesis of 1,3-dioxolan-2-ylnucleosides and related chemistry has been described in the literature . It has been shown that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .
Chemical Reactions Analysis
1,3-dioxolanes can undergo various chemical reactions. For example, they can react with silylated bases to give [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides . They can also be oxidized in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 to give esters .
Scientific Research Applications
Protecting Group in Oligonucleotide Synthesis Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, a derivative of 1,3-dioxolan-2-yl, has been used as a hydroxyl protecting group in ribonucleosides. It's compatible with the DMTr strategy used in oligonucleotide synthesis, showcasing its potential in the field of genetic engineering and molecular biology (Karwowski, Seio, & Sekine, 2007).
Antioxidant Properties and Molecular Modeling Derivatives of di-2-thienyl ketones, related to the chemical structure , have shown significant antioxidant activities. These compounds were evaluated for their reactivity towards nucleophilic, electrophilic, and radical attacks using quantum chemical calculations, highlighting their potential in medicinal chemistry (Althagafi, 2022).
Catalytic and Synthetic Chemistry The compound has been involved in studies related to catalyzed nucleophilic addition/cyclization reactions, indicating its role in creating complex organic molecules. This demonstrates its importance in synthetic chemistry, particularly in the synthesis of 5-alkylidene-1,3-dioxolane derivatives (Wang et al., 2015).
Room-Temperature Protection of Ketones and Aldehydes this compound and its derivatives have been used to protect ketones or aldehydes at room temperature. This process is significant in organic synthesis, particularly when working with sensitive molecules that require mild reaction conditions (Hassner, Bandi, & Panchgalle, 2012).
Photolabile Properties for Caged Compounds Compounds similar to this compound have been used to cage carbonyl compounds, making them photolabile. This property is crucial in the development of light-sensitive materials and molecules that can be activated or released upon exposure to certain light wavelengths (Kostikov, Malashikhina, & Popik, 2009).
Future Directions
Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis and properties of similar compounds have been studied for their potential as inhibitors of HIV and as potential antibacterial and antifungal compounds .
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCSRDWQJABFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641880 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-98-7 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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